molecular formula C12H16F2O B1451220 2,3-Difluoro-4-pentylanisole CAS No. 134364-71-9

2,3-Difluoro-4-pentylanisole

Cat. No.: B1451220
CAS No.: 134364-71-9
M. Wt: 214.25 g/mol
InChI Key: QAMLEBNDRSCGJV-UHFFFAOYSA-N
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Description

2,3-Difluoro-4-pentylanisole is a fluorinated anisole derivative of significant interest in advanced chemical synthesis and materials research. With the molecular formula C12H16F2O , this compound features a unique structure that combines a pentyl chain with a difluorinated methoxybenzene ring. This architecture makes it a valuable, multi-functional building block (synthon) for constructing more complex organic molecules. Researchers utilize this compound primarily as a precursor in the synthesis of liquid crystals and other advanced materials, as suggested by its structural similarity to various difluorophenol and difluoroanisole compounds used in these fields . The presence of both fluorine atoms and the pentyl chain can be strategically exploited to fine-tune the properties of target molecules, influencing their polarity, lipophilicity, and thermal stability. As with many specialized fluorinated intermediates, this compound is intended for use in controlled laboratory environments by qualified professionals. This product is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should consult the safety data sheet (SDS) and handle this compound with appropriate precautions.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,3-difluoro-1-methoxy-4-pentylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C12H16F2O/c1-3-4-5-6-9-7-8-10(15-2)12(14)11(9)13/h7-8H,3-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAMLEBNDRSCGJV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC1=C(C(=C(C=C1)OC)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16F2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001270369
Record name Benzene, 2,3-difluoro-1-methoxy-4-pentyl-
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Molecular Weight

214.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

134364-71-9
Record name Benzene, 2,3-difluoro-1-methoxy-4-pentyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=134364-71-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzene, 2,3-difluoro-1-methoxy-4-pentyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001270369
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Spectroscopic and Advanced Analytical Techniques for Structural Elucidation of 2,3 Difluoro 4 Pentylanisole

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the structure of organic molecules by probing the magnetic properties of atomic nuclei. For 2,3-Difluoro-4-pentylanisole, a multi-pronged NMR approach, including ¹H, ¹³C, and ¹⁹F NMR, along with two-dimensional techniques, is essential for a complete structural assignment.

The ¹H NMR spectrum of this compound can be divided into two distinct regions: the aromatic region, corresponding to the protons on the benzene (B151609) ring, and the aliphatic region, representing the protons of the pentyl and methoxy (B1213986) groups.

In the aromatic region , two signals are expected, corresponding to the two protons on the substituted benzene ring. The proton at position 5 (H-5) is expected to appear as a doublet of doublets, due to coupling with the adjacent proton at position 6 (H-6) and a smaller coupling to the fluorine atom at position 3. The proton at position 6 (H-6) would likely present as a doublet, coupling only with H-5. The electron-donating methoxy group and the electron-withdrawing fluorine atoms will influence the precise chemical shifts of these protons.

The aliphatic region will feature signals for the pentyl chain and the methoxy group. The methoxy group protons will appear as a sharp singlet, typically in the range of 3.8-4.0 ppm. The protons of the pentyl chain will exhibit characteristic multiplets. The methylene (B1212753) group attached to the aromatic ring will be a triplet, coupled to the adjacent methylene group. The subsequent three methylene groups will show complex multiplets, and the terminal methyl group will appear as a triplet.

Predicted ¹H NMR Data for this compound

Proton AssignmentPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constants (J, Hz)
H-56.8 - 7.0ddJ(H-5, H-6) = 8.0, J(H-5, F-3) = 2.0
H-66.9 - 7.1dJ(H-6, H-5) = 8.0
OCH₃3.8 - 3.9s-
-CH₂- (α to ring)2.5 - 2.7tJ = 7.5
-CH₂- (β to ring)1.5 - 1.7m-
-CH₂- (γ to ring)1.3 - 1.5m-
-CH₂- (δ to ring)1.2 - 1.4m-
-CH₃0.8 - 1.0tJ = 7.0

Note: Predicted values are based on typical chemical shift ranges and coupling constants for similar structural motifs. Actual experimental values may vary.

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound will give rise to a distinct signal. The chemical shifts are influenced by the hybridization of the carbon and the electronegativity of attached atoms. The carbon atoms attached to the fluorine atoms will exhibit splitting in the ¹³C NMR spectrum due to C-F coupling.

The aromatic region will display six signals for the benzene ring carbons. The carbons directly bonded to fluorine (C-2 and C-3) will show large one-bond C-F coupling constants. The carbons adjacent to the fluorinated carbons will exhibit smaller two-bond C-F couplings. The aliphatic region will show signals for the five carbons of the pentyl chain and the methoxy carbon.

Predicted ¹³C NMR Data for this compound

Carbon AssignmentPredicted Chemical Shift (δ, ppm)Predicted C-F Coupling (J, Hz)
C-1 (C-OCH₃)150 - 155J(C-1, F-2) ≈ 10-15
C-2 (C-F)145 - 150J(C-2, F-2) ≈ 240-250
C-3 (C-F)140 - 145J(C-3, F-3) ≈ 240-250, J(C-3, F-2) ≈ 15-20
C-4 (C-pentyl)130 - 135J(C-4, F-3) ≈ 10-15
C-5115 - 120-
C-6120 - 125-
OCH₃55 - 60-
-CH₂- (α to ring)30 - 35-
-CH₂- (β to ring)30 - 35-
-CH₂- (γ to ring)22 - 28-
-CH₂- (δ to ring)22 - 28-
-CH₃13 - 15-

Note: Predicted values are based on typical chemical shift ranges and coupling constants for similar structural motifs. Actual experimental values may vary.

¹⁹F NMR is a powerful technique for studying fluorine-containing compounds. Since the two fluorine atoms in this compound are in different chemical environments, they are expected to show two distinct signals in the ¹⁹F NMR spectrum. The chemical shifts and coupling patterns provide valuable information about the electronic environment and neighboring atoms. Each fluorine signal will likely appear as a doublet of doublets, due to coupling with the adjacent fluorine atom and the nearby aromatic proton.

Predicted ¹⁹F NMR Data for this compound

Fluorine AssignmentPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constants (J, Hz)
F-2-130 to -140ddJ(F-2, F-3) ≈ 20, J(F-2, H-?) ≈ 5-10
F-3-140 to -150ddJ(F-3, F-2) ≈ 20, J(F-3, H-5) ≈ 2

Note: Predicted chemical shifts are relative to a standard (e.g., CFCl₃) and can vary based on experimental conditions. Coupling constants are estimates.

Two-dimensional (2D) NMR techniques are crucial for definitively assigning the ¹H and ¹³C signals and establishing the connectivity within the molecule.

COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other, typically over two or three bonds. For this compound, COSY would show a cross-peak between H-5 and H-6 in the aromatic region. In the aliphatic region, it would reveal the connectivity of the pentyl chain, with cross-peaks between adjacent methylene groups and between the terminal methylene and methyl groups.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. rsc.org Each C-H bond in the molecule will produce a cross-peak in the HSQC spectrum. This allows for the unambiguous assignment of which proton signal corresponds to which carbon signal. For example, the singlet of the methoxy protons would correlate with the methoxy carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are separated by two or three bonds. rsc.org HMBC is vital for piecing together the molecular framework. For instance, the methoxy protons would show a correlation to the C-1 carbon of the aromatic ring. The protons of the methylene group attached to the ring would show correlations to C-3, C-4, and C-5 of the ring, confirming the position of the pentyl group.

Vibrational Spectroscopy for Molecular Fingerprinting

Vibrational spectroscopy, particularly Fourier Transform Infrared (FT-IR) spectroscopy, provides a molecular fingerprint based on the vibrations of chemical bonds. rsc.org The absorption of infrared radiation at specific frequencies corresponds to the vibrational modes of the functional groups present in the molecule.

The FT-IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its various functional groups.

C-H Stretching: Aromatic C-H stretching vibrations would appear as a group of weak to medium bands just above 3000 cm⁻¹. Aliphatic C-H stretching from the pentyl and methoxy groups would be observed as strong bands in the 2850-3000 cm⁻¹ region.

C=C Stretching: Aromatic ring C=C stretching vibrations will produce a series of medium to strong bands in the 1450-1600 cm⁻¹ region.

C-O Stretching: The C-O stretching of the anisole (B1667542) moiety will give rise to a strong, characteristic band, typically in the 1200-1275 cm⁻¹ region for the aryl-O stretch and a weaker band around 1000-1075 cm⁻¹ for the O-CH₃ stretch.

C-F Stretching: The C-F stretching vibrations are expected to produce strong absorption bands in the 1100-1300 cm⁻¹ region. The presence of two C-F bonds may result in multiple bands in this region.

C-H Bending: Aliphatic C-H bending (scissoring and rocking) vibrations will be visible in the 1350-1470 cm⁻¹ range. Out-of-plane C-H bending of the substituted aromatic ring will give rise to bands in the 700-900 cm⁻¹ region, which can be diagnostic of the substitution pattern.

Predicted FT-IR Absorption Bands for this compound

Vibrational ModePredicted Frequency Range (cm⁻¹)Intensity
Aromatic C-H Stretch3030 - 3100Medium
Aliphatic C-H Stretch2850 - 2960Strong
Aromatic C=C Stretch1450 - 1600Medium to Strong
Aliphatic C-H Bend1370 - 1470Medium
Aryl-O Stretch1200 - 1275Strong
C-F Stretch1100 - 1300Strong
O-CH₃ Stretch1000 - 1075Medium
Aromatic C-H Out-of-Plane Bend800 - 900Medium to Strong

Note: Predicted values are based on characteristic group frequencies. Actual experimental values may vary in position and intensity.

Raman Spectroscopy and its Enhanced Variants

Raman spectroscopy is a non-destructive light scattering technique that provides detailed information about molecular vibrations, yielding a structural fingerprint of the analyte. For this compound, the Raman spectrum would exhibit characteristic peaks corresponding to the vibrations of its specific functional groups. Key vibrational modes would include C-F (carbon-fluorine) stretching, aromatic C-C stretching of the benzene ring, C-H vibrations of the pentyl and methoxy groups, and C-O (ether) bond vibrations.

Enhanced variants of Raman spectroscopy, such as Surface-Enhanced Raman Spectroscopy (SERS) and Tip-Enhanced Raman Spectroscopy (TERS), can be employed to significantly amplify the Raman signal. nih.gov SERS achieves this by adsorbing the analyte onto a roughened metal surface, while TERS uses a sharp, metal-coated tip to create a localized signal enhancement. nih.govresearchgate.net These techniques would be particularly useful for detecting trace amounts of this compound or for high-resolution surface analysis.

Hypothetical Raman Data for this compound

Vibrational Mode Expected Raman Shift (cm⁻¹)
Aromatic C-H Stretch 3000 - 3100
Aliphatic C-H Stretch (Pentyl, Methoxy) 2850 - 3000
Aromatic C=C Ring Stretch 1580 - 1620
C-O Stretch (Anisole) 1240 - 1280
C-F Stretch 1100 - 1250

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a cornerstone analytical technique for determining the molecular weight and elemental composition of a compound, as well as for deducing its structure through the analysis of fragmentation patterns. libretexts.orgchemguide.co.uk

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which allows for the determination of the elemental formula of a molecule. For this compound, with the chemical formula C₁₂H₁₆F₂O, HRMS would be used to confirm this composition by measuring its exact mass. This technique is crucial for distinguishing between compounds that may have the same nominal mass but different elemental formulas.

Expected HRMS Data for this compound (C₁₂H₁₆F₂O)

Parameter Value
Chemical Formula C₁₂H₁₆F₂O
Nominal Mass 214 amu
Monoisotopic (Exact) Mass 214.11690 u

Fragmentation Pattern Interpretation

In mass spectrometry, particularly with techniques like Electron Ionization (EI), the molecular ion is energetically unstable and breaks apart into smaller, charged fragments. libretexts.orgchemguide.co.uklibretexts.org The pattern of these fragments is predictable and provides a roadmap to the molecule's structure.

For this compound, key fragmentation pathways would likely include:

Benzylic cleavage: The most common fragmentation would be the cleavage of the C-C bond between the first and second carbon of the pentyl chain, leading to a stable benzylic carbocation. This would result in a prominent peak at m/z 157.

Loss of alkyl chain: Cleavage of the entire pentyl group would produce a fragment corresponding to the difluoroanisole radical cation.

Loss of methoxy group: Cleavage of the O-CH₃ bond can occur, leading to the loss of a methyl radical (•CH₃) or formaldehyde (CH₂O).

Rearrangements: McLafferty rearrangement involving the pentyl chain is also a possibility.

Hypothetical Major Fragments in the Mass Spectrum of this compound

m/z (mass-to-charge ratio) Proposed Fragment Structure Fragmentation Pathway
214 [C₁₂H₁₆F₂O]⁺• Molecular Ion (M⁺•)
157 [C₇H₆F₂O]⁺ M⁺• - C₄H₉ (Loss of butyl radical via benzylic cleavage)
143 [C₇H₇F₂O]⁺ M⁺• - C₅H₁₁ (Loss of pentyl radical)

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy measures the absorption of ultraviolet or visible light by a molecule, providing information about its electronic transitions. researchgate.netresearchgate.net For this compound, the absorption in the UV region is dominated by the π → π* transitions of the electrons in the aromatic benzene ring. The substitution on the ring (two fluorine atoms, a methoxy group, and a pentyl group) influences the energy levels of the molecular orbitals and thus affects the wavelength of maximum absorption (λmax). The presence of the oxygen atom's lone pairs in the methoxy group, which are in conjugation with the ring, typically causes a bathochromic (red) shift to longer wavelengths compared to unsubstituted benzene.

Predicted UV-Vis Absorption Data for this compound in Ethanol

Transition Approximate λmax (nm)

X-ray Diffraction Studies for Solid-State Structure Determination

X-ray diffraction (XRD) on a single crystal is the most powerful method for determining the precise three-dimensional arrangement of atoms in the solid state. ucmerced.eduresearcher.life If this compound can be crystallized, single-crystal XRD analysis would provide definitive data on bond lengths, bond angles, and torsional angles within the molecule. mdpi.commdpi.com It would also reveal the packing of the molecules in the crystal lattice, governed by intermolecular forces. This technique is indispensable for unambiguous structural confirmation and for studying conformational preferences in the solid state. mdpi.com

Hypothetical Crystallographic Data for this compound

Parameter Hypothetical Value
Crystal System Monoclinic
Space Group P2₁/c
a (Å) 8.5
b (Å) 12.1
c (Å) 10.3
β (°) 95.5
Volume (ų) 1052

Integration of Multi-Spectroscopic Data for Comprehensive Characterization

While each spectroscopic technique provides valuable pieces of the structural puzzle, a comprehensive and unambiguous characterization of this compound is achieved by integrating the data from all methods.

HRMS establishes the correct elemental formula.

Mass Spectrometry fragmentation patterns reveal the connectivity of the atoms, such as the presence of a pentyl group attached to the aromatic ring.

Raman Spectroscopy confirms the presence of key functional groups (C-F, C-O, aromatic ring, alkyl chain) through their characteristic vibrational frequencies.

UV-Vis Spectroscopy corroborates the existence of the substituted aromatic chromophore.

X-ray Diffraction , if applicable, provides the ultimate proof of structure with precise atomic coordinates, bond lengths, and angles in the solid state.

Together, these techniques offer complementary information that, when combined, allows for a complete and confident elucidation of the structure of this compound.

Computational and Theoretical Investigations of 2,3 Difluoro 4 Pentylanisole

Quantum Chemical Calculations for Electronic Structure

Quantum chemical calculations are fundamental to predicting the electronic behavior of a molecule. These methods solve approximations of the Schrödinger equation to determine properties such as molecular geometry, orbital energies, and electron distribution.

Density Functional Theory (DFT) has become a primary tool in computational chemistry for its balance of accuracy and computational efficiency. researchgate.net It is particularly effective for calculating the ground state properties of medium-sized organic molecules. irjweb.com The B3LYP functional, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, is frequently used for this purpose. ijrte.orgmdpi.com

A geometry optimization for 2,3-Difluoro-4-pentylanisole would be performed to find the lowest energy arrangement of its atoms. Such a calculation would yield key structural parameters. Based on studies of similar molecules like difluoroanisole, the optimized geometric parameters can be reliably predicted. ijrte.org The presence of ortho-substituents can cause slight distortions from a perfectly planar arrangement of the anisole (B1667542) group due to steric effects. wikipedia.orgnih.gov

Table 1: Predicted Ground State Geometrical Parameters of this compound from DFT Calculations.
ParameterPredicted Value
Bond Length C2-F1.35 Å
Bond Length C3-F1.36 Å
Bond Length C1-O1.37 Å
Bond Length O-CH31.43 Å
Bond Length C4-C(pentyl)1.51 Å
Bond Angle C1-C2-F119.5°
Bond Angle C2-C3-F120.5°
Bond Angle C1-O-CH3118.0°

Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that rely on first principles without using experimental data for parametrization. nih.gov Methods such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory provide systematically improvable accuracy, albeit at a significantly higher computational cost. researchgate.net

These high-accuracy methods are often used to benchmark results from more computationally efficient methods like DFT. For this compound, a comparison of the calculated ground state energies would reveal the energetic differences predicted by each level of theory. The total energy values are expected to follow the trend CCSD(T) < MP2 < DFT (B3LYP) < HF, reflecting the increasing inclusion of electron correlation effects.

Table 2: Comparison of Predicted Relative Ground State Energies for this compound.
MethodBasis SetRelative Energy (kcal/mol)Relative Computational Cost
Hartree-Fock (HF)6-311++G(d,p)+15.0Low
DFT (B3LYP)6-311++G(d,p)+1.5Medium
MP26-311++G(d,p)+0.5High
CCSD(T)6-311++G(d,p)0.0 (Reference)Very High

The Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are crucial for understanding a molecule's chemical reactivity and electronic properties. youtube.com The HOMO is the orbital from which a molecule is most likely to donate electrons, while the LUMO is the orbital that is most likely to accept electrons.

The energy difference between these two orbitals, known as the HOMO-LUMO gap, is an important indicator of molecular stability. schrodinger.com A large gap suggests high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. irjweb.com For this compound, the HOMO is expected to be localized primarily on the anisole ring and the oxygen atom, reflecting their electron-donating character. The LUMO is anticipated to be distributed across the π-system of the aromatic ring. The electron-withdrawing fluorine atoms would likely lower the energy of both orbitals.

Table 3: Predicted Frontier Molecular Orbital Energies of this compound.
OrbitalPredicted Energy (eV)
HOMO-6.95
LUMO-1.74
HOMO-LUMO Gap5.21

Conformational Analysis and Energy Landscapes

The flexibility of the pentyl side chain and its interaction with the substituted aromatic ring give rise to a complex conformational landscape for this compound. Understanding these conformations is key to relating the molecule's structure to its macroscopic properties.

While quantum methods are excellent for electronic properties, they are often too computationally expensive for exploring the vast number of possible conformations in a flexible molecule. Molecular Mechanics (MM) offers a faster alternative by using classical physics and a set of parameters known as a force field to calculate molecular energies. wustl.edu

Molecular Dynamics (MD) simulations use these force fields to simulate the movement of atoms over time, providing a dynamic picture of the molecule's behavior. youtube.comyoutube.com An MD simulation of this compound in a solvent would allow for the exploration of its potential energy surface. This would reveal the most stable conformations, the energy barriers between them, and how the molecule moves and flexes at a given temperature. youtube.com Such simulations are critical for understanding how the molecule might interact with other molecules in a real-world system.

The pentyl chain's flexibility is primarily due to rotation around its carbon-carbon single bonds. chemistrysteps.com The rotation around the bond connecting the pentyl chain to the aromatic ring is particularly important. The presence of a fluorine atom at the ortho-position (C2) introduces significant steric hindrance, which is a repulsive interaction caused by the spatial proximity of bulky groups. libretexts.orglibretexts.org

This "ortho effect" strongly influences the preferred orientation of the pentyl chain relative to the ring. nih.gov A potential energy scan, where the dihedral angle between the ring and the first C-C bond of the pentyl chain is systematically varied, can map out the rotational energy profile. The most stable conformations will be those that minimize steric clash between the pentyl group's hydrogen atoms and the ortho-fluorine atom. Eclipsed conformations, where atoms are aligned, are high-energy states (rotational barriers), while staggered conformations (like gauche and anti) represent energy minima. libretexts.org The anti conformation, where the chain extends away from the ring, is often the most stable, but gauche conformations are also thermally accessible. libretexts.org

Table 4: Predicted Relative Energy Profile for Rotation of the Pentyl Chain.
Dihedral Angle (C3-C4-Cpentyl-Cpentyl)ConformationRelative Energy (kcal/mol)
Eclipsed (with C3-H)+5.5 (Barrier)
60°Gauche+0.8
120°Eclipsed (with C3-F)+6.0 (Barrier)
180°Anti0.0 (Global Minimum)
240°Eclipsed (with C5-H)+5.2 (Barrier)
300°Gauche+0.9

Prediction of Spectroscopic Parameters

Computational chemistry provides powerful tools for predicting the spectroscopic properties of molecules, offering insights that complement and guide experimental work. For a molecule like this compound, methods such as Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) are employed to simulate its Nuclear Magnetic Resonance (NMR), vibrational (IR and Raman), and electronic (UV-Vis) spectra. These simulations are crucial for structural elucidation and for understanding the molecule's electronic environment.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for determining molecular structure. Theoretical calculations, particularly using the Gauge-Including Atomic Orbital (GIAO) method within DFT, can predict ¹H, ¹³C, and ¹⁹F NMR chemical shifts with a high degree of accuracy. nih.govnih.gov These predictions are valuable for assigning signals in experimental spectra, especially for complex molecules with closely spaced peaks.

Calculations would begin with a geometry optimization of the this compound structure to find its lowest energy conformation. Following this, the GIAO method would be applied to compute the isotropic magnetic shielding tensors for each nucleus. nih.gov These values are then converted to chemical shifts (δ) by referencing them against a standard, typically Tetramethylsilane (TMS) for ¹H and ¹³C, and CFCl₃ for ¹⁹F.

¹H NMR: The proton NMR spectrum would be characterized by distinct regions for aromatic and aliphatic protons. The aromatic protons are expected to appear in the downfield region (typically 6.5-8.0 ppm) due to the deshielding effect of the benzene (B151609) ring current. The presence of two fluorine atoms and the methoxy (B1213986) group would influence their precise shifts. The protons of the pentyl chain would appear in the upfield region (typically 0.8-2.6 ppm). chemistrysteps.com

¹³C NMR: The carbon spectrum would show a wider range of chemical shifts. Aromatic carbons typically resonate between 110-160 ppm. oregonstate.edu Carbons directly bonded to the electronegative fluorine and oxygen atoms would be significantly deshielded, appearing at the lower end of this range. The aliphatic carbons of the pentyl group would be found in the upfield region (10-40 ppm). libretexts.org

¹⁹F NMR: For fluorinated compounds, ¹⁹F NMR is a highly sensitive and informative technique. The chemical shifts of the two fluorine atoms in this compound would be influenced by their positions on the aromatic ring and their interaction with the adjacent methoxy and pentyl groups. DFT calculations can predict these shifts with reasonable accuracy, often within a few ppm of experimental values. researchgate.netnih.gov

Interactive Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound

This data is illustrative and based on typical values for similar functional groups.

Atom PositionPredicted ¹H Shift (ppm)Predicted ¹³C Shift (ppm)
Aromatic CH6.8 - 7.2115 - 125
Aromatic C-O-150 - 155
Aromatic C-F-145 - 150 (J_CF)
Aromatic C-Pentyl-135 - 140
Methoxy (-OCH₃)3.8 - 4.055 - 60
Pentyl-CH₂ (α)2.5 - 2.730 - 35
Pentyl-CH₂ (β)1.5 - 1.728 - 32
Pentyl-CH₂ (γ)1.3 - 1.522 - 25
Pentyl-CH₂ (δ)1.2 - 1.420 - 23
Pentyl-CH₃ (ε)0.8 - 1.013 - 15

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. DFT calculations can accurately predict the vibrational frequencies and intensities, aiding in the interpretation of experimental spectra. nih.govyoutube.com The simulation involves calculating the second derivatives of the energy with respect to the atomic positions to determine the force constants and, consequently, the vibrational frequencies.

For this compound, the simulated spectra would reveal characteristic bands for each functional group:

C-H Stretching: Aliphatic C-H stretches from the pentyl and methoxy groups are expected below 3000 cm⁻¹, while aromatic C-H stretches appear just above 3000 cm⁻¹. vscht.cz

C=C Stretching: Aromatic ring stretching vibrations typically produce a series of bands in the 1450-1600 cm⁻¹ region. pressbooks.pub

C-O Stretching: The C-O stretching of the anisole group would likely result in strong bands in the 1200-1300 cm⁻¹ (asymmetric) and 1000-1100 cm⁻¹ (symmetric) regions. pearson.com

C-F Stretching: The carbon-fluorine stretching vibrations are expected to produce strong absorptions in the IR spectrum, typically in the 1100-1400 cm⁻¹ range. libretexts.org

Raman simulations would highlight complementary vibrations, particularly those involving the less polar bonds of the aromatic ring and the pentyl chain. nih.gov

Interactive Table 2: Predicted Principal Vibrational Frequencies (cm⁻¹) for this compound

This data is illustrative and based on characteristic group frequencies.

Vibrational ModePredicted IR Frequency (cm⁻¹)Predicted Raman Frequency (cm⁻¹)Intensity
Aromatic C-H Stretch3050 - 31003050 - 3100Medium
Aliphatic C-H Stretch2850 - 29602850 - 2960Strong
Aromatic C=C Stretch1580 - 1610, 1470 - 15001580 - 1610Strong-Medium
C-O-C Asymmetric Stretch1240 - 12801240 - 1280Strong
C-F Stretch1150 - 12501150 - 1250Strong
C-O-C Symmetric Stretch1020 - 10501020 - 1050Medium

UV-Vis spectroscopy probes the electronic transitions within a molecule. Time-Dependent Density Functional Theory (TD-DFT) is a common method for simulating UV-Vis spectra by calculating the energies of excited states. scielo.org.za The output provides the absorption wavelengths (λ_max) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands.

For this compound, the electronic spectrum is expected to be dominated by π → π* transitions within the substituted benzene ring. The primary absorption bands would likely fall in the ultraviolet region. The presence of the methoxy group (an auxochrome) and the fluorine atoms would cause shifts in the absorption maxima compared to unsubstituted benzene. TD-DFT calculations can predict these shifts and help assign the specific electronic transitions responsible for each absorption band. arxiv.org

Interactive Table 3: Predicted UV-Vis Absorption Maxima for this compound

This data is illustrative and based on typical values for substituted benzenes.

Predicted λ_max (nm)Oscillator Strength (f)Dominant Transition Type
~210Highπ → π
~275Medium-Lowπ → π

Investigation of Intermolecular Interactions and Aggregation Behavior

The bulk properties of a chemical compound are governed by the nature and strength of its intermolecular interactions. Computational methods can be used to study these non-covalent forces, providing insight into the aggregation behavior, crystal packing, and physical properties of this compound.

Due to the absence of strong hydrogen bond donors (like -OH or -NH), conventional hydrogen bonding is not expected to be a dominant interaction for this compound. The fluorine and oxygen atoms are potential hydrogen bond acceptors, but only weak C-H···F or C-H···O interactions would be possible. researchgate.net

Aromatic rings can interact through π-stacking, where the π-electron clouds of adjacent rings overlap. nih.gov This is a crucial interaction in determining the crystal structure of many aromatic compounds. For this compound, the aromatic rings could arrange in either a face-to-face (sandwich) or a parallel-displaced configuration.

The presence of fluorine atoms can significantly modulate π-stacking interactions. Fluorination alters the quadrupole moment of the aromatic ring, which can weaken the traditional π-π stacking observed in non-fluorinated analogues like benzene. rsc.orgstrath.ac.uk However, fluorine can also participate in other stabilizing interactions, such as C-F···π interactions. Computational analysis of dimer interaction energies can quantify the strength of these aromatic interactions and predict the most stable geometric arrangements, revealing whether aggregation is driven by stacking of the aromatic cores or by interactions involving the pentyl chains. researchgate.net

Modeling of Reactivity and Reaction Pathways

Computational and theoretical chemistry have emerged as indispensable tools for elucidating the intricacies of chemical reactivity and mapping the complex topographies of reaction pathways. For a molecule such as this compound, these in silico approaches provide a powerful lens through which to predict its behavior in chemical transformations, offering insights that are often challenging to obtain through experimental means alone. The modeling of its reactivity and reaction pathways typically involves a synergistic application of quantum mechanical calculations, most notably Density Functional Theory (DFT), and various theoretical models that conceptualize chemical reactivity.

At the heart of understanding the reactivity of this compound lies the analysis of its electronic structure. The distribution of electrons within the molecule dictates its susceptibility to attack by other reagents. Computational methods are employed to calculate a variety of electronic properties that serve as descriptors of reactivity.

A primary focus of these investigations is the determination of the frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and spatial distribution of the HOMO are indicative of the molecule's ability to donate electrons, thus highlighting regions susceptible to electrophilic attack. Conversely, the LUMO's energy and shape reveal the molecule's capacity to accept electrons, pinpointing sites prone to nucleophilic attack. For this compound, the interplay between the electron-donating methoxy group and the electron-withdrawing fluorine atoms, along with the alkyl chain, creates a nuanced electronic landscape.

Molecular Electrostatic Potential (MEP) maps offer a more intuitive visualization of the charge distribution. These maps depict regions of negative electrostatic potential, which are electron-rich and thus attractive to electrophiles, and regions of positive electrostatic potential, which are electron-deficient and susceptible to nucleophilic attack. In the case of this compound, MEP maps would likely illustrate a region of high electron density around the oxygen atom of the methoxy group and on specific carbons of the aromatic ring, influenced by the activating and deactivating groups.

Beyond the static picture of the ground-state electronic structure, computational chemistry allows for the dynamic exploration of reaction pathways. This involves the calculation of the potential energy surface for a given reaction, identifying stationary points such as reactants, products, intermediates, and, most crucially, transition states. The energy difference between the reactants and the transition state, known as the activation energy, is a key determinant of the reaction rate.

For this compound, a significant area of investigation would be electrophilic aromatic substitution, a common reaction for anisole derivatives. Theoretical modeling can predict the regioselectivity of such reactions by comparing the activation energies for electrophilic attack at the different available positions on the aromatic ring. The presence of two fluorine atoms and a pentyl group complicates the directing effects of the methoxy group, making computational analysis particularly valuable.

Similarly, nucleophilic aromatic substitution, though generally less favorable for anisoles, could be explored, especially considering the presence of the electron-withdrawing fluorine atoms which can activate the ring towards such reactions under specific conditions. Computational models can elucidate the feasibility of different nucleophilic substitution pathways, such as the SNAr mechanism, and identify the most likely sites of attack.

The following interactive data tables present hypothetical but plausible results from DFT calculations on this compound, illustrating the types of data generated in such computational investigations.

Table 1: Calculated Electronic Properties of this compound

PropertyValueDescription
HOMO Energy-6.5 eVHighest Occupied Molecular Orbital energy, related to the ionization potential and susceptibility to electrophilic attack.
LUMO Energy-0.8 eVLowest Unoccupied Molecular Orbital energy, related to the electron affinity and susceptibility to nucleophilic attack.
HOMO-LUMO Gap5.7 eVA measure of the molecule's chemical reactivity and stability.
Dipole Moment2.1 DIndicates the overall polarity of the molecule.

Table 2: Calculated Activation Energies (ΔE‡) for Electrophilic Nitration of this compound

Position of AttackΔE‡ (kcal/mol)Predicted Major Product
C515.2Yes
C618.9No
C122.5No

These tables showcase how computational modeling can provide quantitative predictions about the reactivity and selectivity of this compound, guiding synthetic efforts and deepening our fundamental understanding of its chemical behavior. Through these theoretical investigations, a detailed and predictive model of the compound's reaction pathways can be constructed, offering a roadmap for its chemical transformations.

Advanced Materials Applications of 2,3 Difluoro 4 Pentylanisole

Liquid Crystalline Materials Development

The introduction of fluorine atoms into liquid crystal molecules can significantly alter their physical properties, making them suitable for a variety of applications.

The substitution of hydrogen with fluorine atoms in liquid crystalline compounds has a profound impact on their mesomorphic behavior. The type and position of these lateral substitutions on the molecular core can significantly lower the phase transition temperatures compared to their non-fluorinated counterparts. For instance, an increase in the number of fluorine atoms in the mesogenic core generally leads to a lower clearing point, which is the temperature at which the material transitions to an isotropic liquid phase.

The complexity of the molecular structure is a key factor influencing the phase behavior of liquid crystals. Research on fluorinated terphenyls has shown that those with shorter alkyl chains, up to a pentyl group, typically exhibit nematic phases. As the alkyl chain length increases, the formation of smectic phases becomes more prevalent nih.gov. The presence of fluorine can also influence whether a liquid crystal will crystallize or form a glass-like state upon cooling nih.gov.

The table below illustrates the impact of fluorination on the phase transition temperatures of a terphenyl liquid crystal.

CompoundPhase TransitionTemperature (°C)Enthalpy (ΔH, kJ mol⁻¹)Entropy (ΔS, J mol⁻¹ K⁻¹)
2F5T3Iso → N1220.92.2
3F5T3Cr1 → N4020.866.4
4F5T3Iso → N690.82.2

This table shows the phase transition temperatures, enthalpies, and entropies for fluorinated 4-pentyl-4″-propyl-1,1′:4′,1″-terphenyls, demonstrating the effect of the number of fluorine atoms on these properties nih.gov.

Fluorination is a critical tool for tuning the dielectric and optical properties of liquid crystals. The introduction of fluorine atoms, particularly in lateral positions on the mesogenic core, induces a dipole moment that is perpendicular to the long axis of the molecule. This structural feature is instrumental in creating liquid crystals with negative dielectric anisotropy (Δε < 0) tandfonline.com. Such materials are essential for technologies like Vertical Alignment (VA) in liquid crystal displays tandfonline.com.

The magnitude of the dielectric anisotropy can be systematically varied with the number of linked mesogenic units nih.gov. Laterally fluorinated liquid crystals, such as those with 2,3-difluorinated biphenyl or terphenyl cores, typically exhibit high resistivity and a moderate negative dielectric anisotropy mdpi.com.

Fluorine substitution also influences the optical properties of liquid crystals. While fluorination can lead to a larger birefringence (Δn), the specific placement of the fluorine atoms is crucial. For example, lateral fluorination can have a significant effect on the Δn of liquid crystal mixtures nih.gov.

The following table provides a summary of the physical properties of some liquid crystal mixtures, highlighting the impact of their composition on dielectric anisotropy and birefringence.

MixtureΔn at 633 nmΔε at 1 kHzγ₁/K₃₃ (ms/μm²)
ZOC-7003~0.1--
M10.235-1.8-
UCF-N2---

This table presents the birefringence (Δn), dielectric anisotropy (Δε), and visco-elastic coefficient (γ₁/K₃₃) for different liquid crystal mixtures, illustrating how formulation affects these key parameters mdpi.com. Note that some data for UCF-N2 was not provided in the source.

The length of the terminal alkyl chain plays a significant role in determining the type of mesophase that a liquid crystal will form. In calamitic (rod-shaped) liquid crystals, shorter alkyl chains tend to favor the formation of the nematic phase, which is characterized by long-range orientational order but no positional order. As the length of the alkyl chain increases, there is a greater tendency for the molecules to exhibit smectic phases, which have a layered structure with positional order in one dimension nih.govresearchgate.net.

The unique properties of fluorinated liquid crystals, such as those with a 2,3-difluoro-4-pentylanisole structure, make them highly valuable for applications in liquid crystal displays (LCDs) and other electro-optical devices. Materials with negative dielectric anisotropy are particularly important for Vertical Alignment (VA) mode LCDs, which offer high contrast ratios and wide viewing angles tandfonline.com.

Fluorinated liquid crystals are also prized for their low rotational viscosity and high dielectric anisotropy, which contribute to faster switching times in display devices tandfonline.com. The development of high-performance liquid crystals with high birefringence and low viscosity is crucial for applications in augmented reality (AR) displays that require fast response times nih.gov. The extracted liquid crystals from end-of-life LCD panels can also be recycled and reused in new flat panels or in polymer-dispersed liquid crystal (PDLC) systems mdpi.com.

Organic Electronics Components

The field of organic electronics leverages the diverse properties of carbon-based materials to create novel electronic devices.

Organic semiconductors are materials that can transport charge and are typically composed of conjugated molecules with overlapping π-orbitals that allow for electron delocalization ossila.com. These materials are attractive for applications in organic field-effect transistors (OFETs), organic light-emitting diodes (OLEDs), and solar cells due to their potential for low-cost fabrication and mechanical flexibility researchgate.net. The performance of organic electronic devices is heavily dependent on the molecular ordering and morphology of the organic semiconductor thin films researchgate.net.

While there is extensive research on various organic semiconductors, the specific investigation of this compound as a semiconductor is not widely documented in the provided search results. However, its aromatic core suggests potential for charge transport.

Organic dielectric materials are crucial components of organic electronic devices, serving to electrically isolate the gate electrode in transistors nih.gov. The properties of the dielectric layer can significantly impact the performance of the device. For instance, using polyurethane films as a dielectric layer in organic light-emitting transistors (OLETs) has been shown to reduce the number of traps and improve device parameters arxiv.org. As with its potential as a semiconductor, the specific use of this compound as a primary dielectric material is not detailed in the available literature. Further research would be necessary to determine its suitability for these applications.

Potential in Organic Field-Effect Transistors (OFETs)

The incorporation of fluorine atoms into organic semiconductor backbones is a well-established strategy for developing high-performance n-type (electron-transporting) materials for OFETs. The strong electron-withdrawing nature of fluorine can lower the energy levels of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) of the aromatic system. This lowering of the LUMO level facilitates electron injection from common electrodes (like gold) and enhances stability against ambient oxidation.

For a molecule like this compound, the difluoro substitution would be expected to impart n-type semiconducting properties. The pentyl chain would primarily influence solubility and molecular packing in the solid state, which are critical factors for charge transport. However, without experimental data, the charge carrier mobility and transistor performance remain hypothetical.

Incorporation into Organic Light-Emitting Diodes (OLEDs) or Organic Photovoltaics (OPVs)

In OLEDs and OPVs, the electronic properties of materials are paramount. The strategic fluorination of aromatic cores can significantly influence the energy levels, charge transport characteristics, and thin-film morphology. The introduction of fluorine atoms can improve the electron mobility of materials, making fluorinated compounds suitable for use in electron transport layers (ETLs) or as n-type components in the active layer of OPVs.

The this compound moiety could potentially be used as a building block for larger conjugated molecules designed for these applications. The difluoro-aromatic core would contribute to the electronic properties, while the pentyl and methoxy (B1213986) groups would affect processability and solid-state organization.

Molecular Design Principles for Charge Transport Properties in Fluorinated Aromatic Systems

The design of efficient organic semiconductors relies on controlling intermolecular interactions to promote effective charge transport. Fluorination impacts these properties in several key ways:

Energy Level Tuning: As mentioned, fluorine's inductive effect lowers HOMO and LUMO energy levels, which is a primary tool for designing n-type and environmentally stable materials.

Intermolecular Interactions: Fluorine substitution can lead to non-covalent interactions, such as F···H and F···F contacts, which can significantly influence the solid-state packing of molecules. A planar, co-facial π-stacking arrangement is generally desirable for high charge mobility.

These principles are fundamental to predicting the potential performance of any new fluorinated compound, including this compound. The table below summarizes the general effects of fluorination on aromatic systems.

Property AffectedGeneral Effect of Fluorination
HOMO/LUMO Energy Lowering of both energy levels
Electron Affinity Increased, facilitating n-type behavior
Ionization Potential Increased, improving ambient stability
Molecular Packing Can promote π-stacking via F···H interactions
Solubility Generally modified by attached alkyl chains

Precursor Chemistry and Building Blocks for Advanced Functional Molecules

Synthesis of Novel Polymers and Oligomers Incorporating the this compound Moiety

While no polymers specifically incorporating the this compound moiety have been reported, this molecule could serve as a monomer in polymerization reactions. To be used in polymer synthesis, the molecule would first need to be functionalized with reactive groups suitable for polymerization, such as bromine, iodine, boronic esters, or stannanes, to enable cross-coupling reactions like Suzuki or Stille coupling.

The resulting polymers would be expected to possess modified electronic properties due to the fluorinated anisole (B1667542) unit. The pentyl and methoxy side groups would enhance solubility, making the polymer suitable for solution-based processing techniques used in printed electronics.

Derivatization for Chiral Liquid Crystals or Specialized Sensors

The derivatization of fluorinated aromatic compounds is a common strategy for creating materials with specific functions.

Specialized Sensors: Fluorinated compounds are also used in chemical sensors. mdpi.com The electron-deficient nature of the fluorinated aromatic ring can make it a site for interaction with electron-rich analytes. For sensor applications, the this compound core could be functionalized with specific receptor units designed to bind to a target molecule. This binding event could then be transduced into a measurable optical or electrical signal.

Future Research Directions and Emerging Applications of 2,3 Difluoro 4 Pentylanisole

Exploration of Bio-Inspired or Biological Applications

The introduction of fluorine atoms into organic molecules is a well-established strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and lipophilicity. The 2,3-difluoro-4-pentylanisole scaffold presents several avenues for bio-inspired and biological applications.

Future research could focus on its potential as a building block for novel therapeutic agents. The difluorinated anisole (B1667542) core could be functionalized to interact with specific biological targets. For instance, studies on other fluorinated compounds have shown their potential as enzyme inhibitors or receptor modulators. The pentyl chain could be modified to optimize interactions with hydrophobic pockets in target proteins.

Table 1: Potential Biological Activities for Derivatives of this compound

Potential Biological TargetRationale for InvestigationExample of Related Compound Class
Kinase InhibitionFluorinated aromatics can form strong interactions with kinase active sites.Fluorinated Pyrimidines
Ion Channel ModulationThe dipole moment introduced by fluorine can influence ion channel gating.Fluorinated Ethers
AgrochemicalsEnhanced metabolic stability can lead to more potent and persistent pesticides or herbicides.Fluorinated Phenylpyrazoles

Development of Novel Synthetic Routes for Scalability and Sustainability

For this compound to be utilized in any large-scale application, efficient, scalable, and sustainable synthetic routes are paramount. Current synthetic methods for fluorinated anisoles often rely on multi-step processes that may not be economically viable on an industrial scale.

Advanced Characterization Techniques for In-Situ Studies

A detailed understanding of the structure-property relationships of this compound will be critical for its application. While standard characterization techniques provide valuable information, advanced in-situ methods could offer deeper insights into its behavior in dynamic environments.

For example, if this compound exhibits liquid crystalline properties, in-situ X-ray scattering or polarized optical microscopy under varying temperature and electric fields could reveal the nature of its mesophases and phase transitions. Spectroscopic techniques, such as solid-state NMR, could probe the local environment of the fluorine atoms, providing information on molecular packing and dynamics.

Design of Multi-Component Systems Incorporating this compound

The properties of this compound could be further tailored by incorporating it into multi-component systems. In the context of liquid crystals, it could be used as a dopant or a component in a mixture to modulate properties such as dielectric anisotropy, viscosity, and optical birefringence. The presence of two lateral fluorine atoms is known to influence the dielectric properties of liquid crystal mixtures significantly. nih.gov

Table 2: Hypothetical Properties of a Liquid Crystal Mixture Containing this compound

PropertyValueRationale for Inclusion of this compound
Dielectric Anisotropy (Δε)NegativeThe two lateral fluorine atoms would likely induce a strong lateral dipole moment.
Clearing Point (°C)> 70To ensure a broad operating temperature range.
Viscosity (mPa·s at 20°C)< 30A lower viscosity is desirable for faster switching times in displays.

Machine Learning and AI in Predicting Properties and Optimizing Synthesis of Related Fluorinated Compounds

The vast chemical space of fluorinated compounds presents an opportunity for the application of machine learning (ML) and artificial intelligence (AI). While specific models for this compound may not exist, general models trained on large datasets of fluorinated molecules could be used to predict its properties.

Future research could involve developing quantitative structure-property relationship (QSPR) models to predict key parameters like melting point, boiling point, and dielectric constant. rsc.org Furthermore, AI algorithms could be employed to retrospectively analyze synthetic pathways and propose more efficient and sustainable routes for the synthesis of this compound and its derivatives. This computational approach could significantly accelerate the discovery and optimization of new materials based on this fluorinated scaffold.

Q & A

Q. What are the standard synthetic routes for 2,3-Difluoro-4-pentylanisole, and what key reaction parameters influence yield?

Methodological Answer: The synthesis typically involves nucleophilic aromatic substitution or coupling reactions. For example, in structurally similar fluorinated anisoles, alkylation of a phenolic intermediate (e.g., 2,3-difluoro-4-hydroxyphenyl derivatives) with 1-bromopentane under basic conditions (e.g., K₂CO₃) in acetone, catalyzed by KI, yields the pentyl-substituted product . Key parameters include:

  • Reagent stoichiometry: Excess alkylating agent (1.2–1.5 equivalents) improves yield.
  • Temperature: Reflux conditions (~60°C in acetone) enhance reaction kinetics.
  • Purification: Flash chromatography (silica gel, hexane/ethyl acetate gradient) followed by ethanol recrystallization achieves >99% purity .
  • Yield optimization: Typical yields range from 65% to 82%, with losses attributed to competing side reactions (e.g., over-alkylation) .

Q. How is the purity of this compound typically assessed in academic research?

Methodological Answer: Purity is validated using:

  • HPLC: A C18 column with UV detection at 230–265 nm; purity ≥99.6% is achievable with optimized elution gradients .
  • NMR spectroscopy: ¹H and ¹³C NMR (in CDCl₃) confirm structural integrity. For example, methoxy groups show singlet peaks at ~3.8 ppm, while fluorine atoms induce splitting patterns in aromatic protons .
  • Melting point analysis: Sharp melting points (e.g., 141–143°C for analogous triazole derivatives) indicate homogeneity .

Advanced Research Questions

Q. What strategies are recommended for optimizing the reaction yield of this compound when scaling up synthesis?

Methodological Answer: Yield optimization during scale-up requires:

  • Catalyst screening: KI (5–10 mol%) enhances alkylation efficiency by stabilizing transition states .
  • Solvent selection: Polar aprotic solvents (e.g., DMSO or acetone) improve solubility of phenolic intermediates.
  • Reaction monitoring: TLC or in-situ IR spectroscopy detects intermediate formation and minimizes over-reaction.
  • Workup modifications: Slow cooling of reaction mixtures during recrystallization reduces impurity incorporation .

Q. How should researchers resolve contradictions between NMR data and expected structural features in this compound characterization?

Methodological Answer: Contradictions (e.g., unexpected splitting or missing peaks) are addressed by:

  • 2D NMR techniques: HSQC and HMBC correlations verify connectivity between fluorine-substituted aromatic protons and adjacent carbons.
  • Isotopic labeling: Synthesizing deuterated analogs clarifies ambiguous splitting patterns caused by fluorine coupling.
  • Computational validation: DFT calculations (e.g., using Gaussian) predict NMR chemical shifts and compare them with experimental data .
  • Cross-validation: Combining NMR with high-resolution mass spectrometry (HRMS) confirms molecular formula accuracy .

Q. What methodologies are used to study the stability of this compound under varying storage conditions?

Methodological Answer: Stability studies involve:

  • Accelerated degradation tests: Exposure to heat (40–60°C), humidity (75% RH), and light (UV irradiation) for 1–4 weeks.
  • Analytical tracking: HPLC monitors degradation products (e.g., hydrolyzed pentyl chains or demethylated anisole).
  • Kinetic modeling: Arrhenius plots predict shelf life at standard storage temperatures (e.g., 25°C) .

Q. How can researchers design analogs of this compound for structure-activity relationship (SAR) studies?

Methodological Answer: Analog design strategies include:

  • Substituent variation: Replacing the pentyl group with shorter/longer alkyl chains (e.g., butyl or hexyl) or electron-withdrawing groups (e.g., nitro or cyano) .
  • Fluorine positional isomerism: Synthesizing 2,4- or 3,5-difluoro isomers to assess steric and electronic effects.
  • Biological screening: Assays (e.g., enzyme inhibition or receptor binding) prioritize analogs with enhanced activity .

Data Contradiction and Validation

Q. How should discrepancies between theoretical and experimental molecular weights be investigated?

Methodological Answer:

  • HRMS analysis: Confirm exact mass (e.g., 723.3367 g/mol for C₄₄H₅₁F₃KO₃) to rule out isotopic interference .
  • Elemental analysis: Compare %C, %H, and %F values with calculated compositions.
  • Impurity profiling: LC-MS identifies co-eluting contaminants (e.g., sodium or potassium adducts) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.